molecular formula C15H16ClNO2 B15089774 Benzenamine, 3-chloro-4-[4-(1-methylethoxy)phenoxy]- CAS No. 87294-17-5

Benzenamine, 3-chloro-4-[4-(1-methylethoxy)phenoxy]-

Cat. No.: B15089774
CAS No.: 87294-17-5
M. Wt: 277.74 g/mol
InChI Key: YLQAURQUWQYPNW-UHFFFAOYSA-N
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Description

Benzenamine, 3-chloro-4-[4-(1-methylethoxy)phenoxy]- is an organic compound with the molecular formula C15H16ClNO2. It is a derivative of benzenamine, characterized by the presence of a chloro group and a phenoxy group substituted with a methylethoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 3-chloro-4-[4-(1-methylethoxy)phenoxy]- typically involves the reaction of benzenamine with 4-chloro-3-(1-methylethoxy)phenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of Benzenamine, 3-chloro-4-[4-(1-methylethoxy)phenoxy]- may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 3-chloro-4-[4-(1-methylethoxy)phenoxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amine derivatives.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, to form different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Hydroxyl or alkoxy-substituted derivatives.

Scientific Research Applications

Benzenamine, 3-chloro-4-[4-(1-methylethoxy)phenoxy]- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 3-chloro-4-[4-(1-methylethoxy)phenoxy]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 3-chloro-4-methyl-: Similar structure but with a methyl group instead of a phenoxy group.

    Benzenamine, 4-chloro-3-(1-methylethoxy)-: Similar structure but with different substitution patterns.

Uniqueness

Benzenamine, 3-chloro-4-[4-(1-methylethoxy)phenoxy]- is unique due to the presence of both a chloro group and a phenoxy group substituted with a methylethoxy group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

87294-17-5

Molecular Formula

C15H16ClNO2

Molecular Weight

277.74 g/mol

IUPAC Name

3-chloro-4-(4-propan-2-yloxyphenoxy)aniline

InChI

InChI=1S/C15H16ClNO2/c1-10(2)18-12-4-6-13(7-5-12)19-15-8-3-11(17)9-14(15)16/h3-10H,17H2,1-2H3

InChI Key

YLQAURQUWQYPNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl

Origin of Product

United States

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